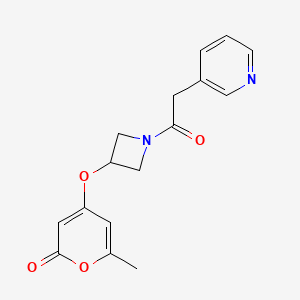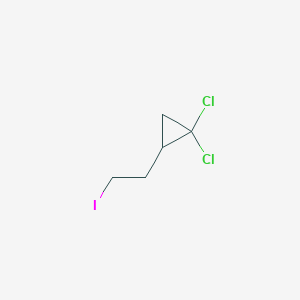
1,1-Dichloro-2-(2-iodoethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2-(2-iodoethyl)cyclopropane is a versatile small molecule with the chemical formula C₅H₇Cl₂I and a molecular weight of 264.92 g/mol . This compound is characterized by its cyclopropane ring substituted with dichloro and iodoethyl groups, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1,1-Dichloro-2-(2-iodoethyl)cyclopropane typically involves the reaction of suitable precursors under specific conditions. One common method involves the reaction of an alkene with a carbene, such as dichlorocarbene, which can be generated in situ from reagents like chloroform and potassium hydroxide . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
1,1-Dichloro-2-(2-iodoethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions, leading to different products.
Addition Reactions: The cyclopropane ring can open up in the presence of certain reagents, forming new compounds.
Common reagents used in these reactions include bases like potassium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dichloro-2-(2-iodoethyl)cyclopropane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological interactions.
Medicine: Research into potential pharmaceutical applications, including drug development, is ongoing.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 1,1-Dichloro-2-(2-iodoethyl)cyclopropane exerts its effects involves interactions with molecular targets and pathways. The presence of halogen atoms allows it to participate in halogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
1,1-Dichloro-2-(2-iodoethyl)cyclopropane can be compared with other halogenated cyclopropanes, such as:
- 1,1-Dichloro-2-(2-bromoethyl)cyclopropane
- 1,1-Dichloro-2-(2-chloroethyl)cyclopropane
These compounds share similar structures but differ in their halogen substituents, which can significantly impact their chemical properties and reactivity. The presence of iodine in this compound makes it unique, as iodine is larger and more polarizable than other halogens, affecting its behavior in chemical reactions .
Properties
IUPAC Name |
1,1-dichloro-2-(2-iodoethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2I/c6-5(7)3-4(5)1-2-8/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRPXBHTEAPOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/new.no-structure.jpg)
![2-chloro-N-({[(thiophen-2-yl)formamido]methanethioyl}amino)benzamide](/img/structure/B2900145.png)
![13-fluoro-5-(2-oxo-1H-pyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2900146.png)
![N-(1-cyanocyclohexyl)-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2900148.png)
![P-[[2-[[[(5S,8S,10aR)-8-[[[(1S)-4-amino-1-[[(diphenylmethyl)amino]carbonyl]-4-oxobutyl]amino]carbonyl]-3-[8-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-1-oxo-7-octyn-1-yl]decahydro-6-oxopyrrolo[1,2-a][1,5]diazocin-5-yl]amino]carbonyl]-1H-indol-5-yl]difluoromethyl]phosphonic acid](/img/structure/B2900149.png)
![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2900151.png)
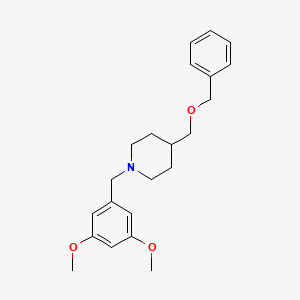
![N-(2-chloro-4-fluorophenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2900153.png)
![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2900156.png)
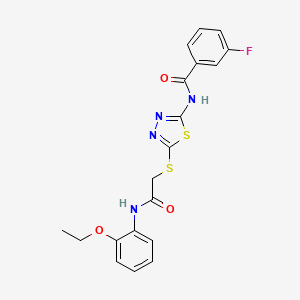
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2900158.png)
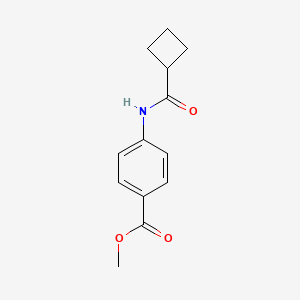
![2-(4-Ethoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2900164.png)
